molecular formula C25H22N2O4S2 B2899283 5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-phenylthiophene-2,4-diamine CAS No. 1115373-19-7

5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-phenylthiophene-2,4-diamine

Cat. No.: B2899283
CAS No.: 1115373-19-7
M. Wt: 478.58
InChI Key: XBYMGHUQBJWHHO-UHFFFAOYSA-N
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Description

The compound 5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)-N2-phenylthiophene-2,4-diamine is a thiophene-based derivative featuring multiple functional groups:

  • A thiophene core substituted with diamine groups at positions 2 and 2.
  • A 3-methoxybenzoyl group at position 3.
  • A 4-methylbenzenesulfonyl (tosyl) group at position 2.
  • An N2-phenyl substituent.

Properties

IUPAC Name

[3-amino-5-anilino-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-16-11-13-20(14-12-16)33(29,30)24-21(26)23(22(28)17-7-6-10-19(15-17)31-2)32-25(24)27-18-8-4-3-5-9-18/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYMGHUQBJWHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Thiophene-2,4-diamine 5-(3-methoxybenzoyl), 3-(tosyl), N2-phenyl C₂₅H₂₁N₃O₄S₂ ~499.58 (estimated)
BA97773 Thiophene-2,4-diamine 5-(4-fluorobenzoyl), 3-(tosyl), N2-(2,5-difluorophenyl) C₂₄H₁₇F₃N₂O₃S₂ 502.53
(5Z)-3-[4-(Benzodioxin)butyl]-5-(benzylidene)-thiazolidin-4-one (9l, 9m, 9n) Thiazolidinone Benzodioxin, benzylidene, thioxo group Varies ~450–500 (estimated)
5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl C₂₀H₁₄F₂N₄O₂S ~420.42 (estimated)

Key Observations :

  • BA97773 differs in the fluorine substituents on the benzoyl and phenyl groups, which may enhance electronegativity and alter binding interactions compared to the methoxy group in the target compound .
  • Thiazolidinone derivatives (9l, 9m, 9n) feature a five-membered heterocycle with a thioxo group, influencing conformational rigidity and hydrogen-bonding capacity .
  • 1,2,4-Triazoles [7–9] exhibit tautomerism (thione vs. thiol forms), which impacts their reactivity and stability .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Stability Notes
Target Compound Not reported Low in water, moderate in DMSO Susceptible to hydrolysis at sulfonyl group
BA97773 Not reported Similar to target Fluorine substituents may enhance metabolic stability
9n 202–204 (decomp.) Low in polar solvents Decomposes at high temperatures
1,2,4-Triazoles Not reported Varies with substituents Thione tautomer predominates in solution

Key Observations :

  • The methoxy and tosyl groups in the target compound may reduce solubility in aqueous media compared to fluorinated analogues like BA97773.
  • Thiazolidinones (e.g., 9n) exhibit decomposition upon melting, suggesting thermal instability compared to thiophene derivatives .

Spectroscopic Data

Compound IR (C=O, C=S, S=O) ¹H-NMR (Key Signals)
Target Compound S=O stretch: ~1250 cm⁻¹ (sulfonyl) Aromatic protons: δ 7.2–8.1 ppm (multiplet)
BA97773 S=O stretch: ~1250 cm⁻¹ Fluorinated aryl signals: δ 7.0–7.8 ppm
1,2,4-Triazoles C=S stretch: 1247–1255 cm⁻¹ NH proton: δ 10.5–12.0 ppm (thione tautomer)
9l C=O stretch: 1663–1682 cm⁻¹ Benzodioxin protons: δ 6.8–7.2 ppm

Key Observations :

  • The sulfonyl group in the target compound and BA97773 produces consistent S=O stretches (~1250 cm⁻¹) .
  • Thione tautomers in 1,2,4-triazoles lack S-H IR bands, confirmed by the absence of ~2500–2600 cm⁻¹ signals .

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